molecular formula C19H29N7O22P4 B12698174 Adenosine triphosphate uridine monophosphate CAS No. 61070-25-5

Adenosine triphosphate uridine monophosphate

Cat. No.: B12698174
CAS No.: 61070-25-5
M. Wt: 831.4 g/mol
InChI Key: UNYRXUHVPHCQHZ-ZLOOHWKQSA-N
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Description

Adenosine triphosphate uridine monophosphate is a compound that combines the properties of both adenosine triphosphate and uridine monophosphate. Adenosine triphosphate is a nucleotide that serves as a primary energy carrier in cells, while uridine monophosphate is a nucleotide involved in the synthesis of RNA. This compound plays a crucial role in various biological processes, including energy transfer and nucleic acid synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adenosine triphosphate uridine monophosphate typically involves enzymatic methods. Enzymes such as nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases are used as biocatalysts to convert nucleosides to nucleoside triphosphates . The reaction conditions often include a buffer solution, magnesium ions, and a phosphate donor such as adenosine triphosphate or deoxyadenosine triphosphate .

Industrial Production Methods: Industrial production of nucleotides, including this compound, often employs large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the desired nucleotides. The fermentation broth is then subjected to various purification steps to isolate and purify the nucleotides .

Chemical Reactions Analysis

Types of Reactions: Adenosine triphosphate uridine monophosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. These reactions are essential for its role in energy transfer and nucleic acid synthesis.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include phosphate donors such as adenosine triphosphate, magnesium ions, and buffer solutions. The reactions typically occur under mild conditions, such as physiological pH and temperature .

Major Products Formed: The major products formed from the reactions of this compound include nucleoside diphosphates and monophosphates. These products are crucial intermediates in various metabolic pathways .

Scientific Research Applications

Adenosine triphosphate uridine monophosphate has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of nucleic acids and other biomolecules. In biology, it plays a vital role in cellular metabolism and energy transfer. In medicine, it is studied for its potential therapeutic applications in treating metabolic disorders and neurodegenerative diseases . In industry, it is used in the production of pharmaceuticals and as a research tool in molecular biology .

Mechanism of Action

The mechanism of action of adenosine triphosphate uridine monophosphate involves its role as an energy carrier and a precursor for nucleic acid synthesis. Adenosine triphosphate provides the energy required for various cellular processes, while uridine monophosphate is involved in the synthesis of RNA. The compound interacts with various enzymes and molecular targets, including kinases and polymerases, to exert its effects .

Properties

CAS No.

61070-25-5

Molecular Formula

C19H29N7O22P4

Molecular Weight

831.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3.C9H13N2O9P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;4-,6-,7-,8-/m11/s1

InChI Key

UNYRXUHVPHCQHZ-ZLOOHWKQSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Origin of Product

United States

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